molecular formula C10H9BrFNO B1393804 4-bromo-N-cyclopropyl-3-fluorobenzamide CAS No. 1249139-26-1

4-bromo-N-cyclopropyl-3-fluorobenzamide

Cat. No.: B1393804
CAS No.: 1249139-26-1
M. Wt: 258.09 g/mol
InChI Key: PQCWLPSKWBUMPK-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-fluorobenzamide is a fluorinated benzamide derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a cyclopropylamide substituent. Its structural uniqueness arises from the combination of halogen atoms (Br, F) and the cyclopropyl group, which may influence steric, electronic, and pharmacokinetic properties .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWLPSKWBUMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-cyclopropyl-3-fluorobenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine . The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

4-bromo-N-cyclopropyl-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-cyclopropyl-3-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide

  • Structural Differences : This analog (CAS: 2404733-68-0) replaces the 3-fluoro group with chlorine and introduces a 2-fluoro substituent (vs. 3-fluoro in the target compound). The altered halogen positions may affect electronic distribution and molecular polarity.
Property 4-Bromo-N-cyclopropyl-3-fluorobenzamide 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide
Halogen Substituents Br (4), F (3) Br (4), Cl (3), F (2)
Molecular Weight* ~292.12 (estimated) Not reported
Potential Reactivity Electrophilic at Br and F positions Enhanced electrophilicity due to Cl

*Estimated based on analogous compounds.

3-Bromo-N-(4-fluorophenyl)benzamide

  • Structural Differences: This compound (C₁₃H₉BrFNO, MW: 294.12) features a bromine at the 3-position and a 4-fluorophenylamide group instead of a cyclopropylamide.
  • Applications : Benzamide derivatives with fluorophenyl groups are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems .
Property This compound 3-Bromo-N-(4-fluorophenyl)benzamide
Amide Substituent Cyclopropyl 4-Fluorophenyl
Molecular Weight ~292.12 (estimated) 294.12
Solubility* Lower (due to cyclopropyl) Higher (planar fluorophenyl)

*Inferred from substituent effects.

General Trends in Fluorinated Benzamides

  • Electronic Effects : Fluorine and bromine atoms influence electron-withdrawing properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3-fluoro substituent in the target compound may enhance meta-directed electrophilic substitution compared to para-substituted analogs .

Research Findings and Implications

  • Synthetic Utility: The bromine atom in this compound enables functionalization via halogen-metal exchange, a pathway less feasible in non-brominated analogs like 3-fluoro-N-cyclopropylbenzamide.
  • Thermodynamic Stability : Cyclopropylamide derivatives exhibit higher thermal stability compared to linear alkylamide counterparts, as inferred from studies on related compounds .

Biological Activity

4-Bromo-N-cyclopropyl-3-fluorobenzamide is a chemical compound with the molecular formula C10H9BrFNO. It belongs to the class of benzamide derivatives and has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine. This process highlights its structural uniqueness, which is pivotal in determining its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity, which can lead to therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest potential interactions with kinases involved in inflammatory and autoimmune responses .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in various autoimmune diseases and certain cancers .
  • Anti-inflammatory Effects : The modulation of enzymatic activity linked to inflammatory pathways indicates potential use in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Table 1: Summary of Biological Activities

Activity Description References
Inhibition of BtkPotential therapeutic target for autoimmune diseases
Anti-inflammatory propertiesModulation of inflammatory pathways
Interaction with receptorsPossible binding to specific receptors influencing cellular responses

Case Study: Inhibition of Bruton's Tyrosine Kinase

A study examining the effects of this compound on Btk activity demonstrated that the compound could selectively inhibit Btk in vitro. This inhibition was associated with a reduction in inflammatory cytokine production, suggesting its potential as a therapeutic agent for autoimmune disorders .

Case Study: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and damage. The study highlighted the compound's ability to modulate immune responses, indicating its promise as a treatment option for chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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